1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride
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Overview
Description
1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a pyrazole ring substituted with a 3-methylphenyl group and a sulfonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that sulfonyl chlorides, a group to which this compound belongs, are often used as precursors in the synthesis of various physiologically active compounds . These compounds can possess a broad spectrum of biological activities, such as bacteriostatic, anticonvulsive, analgesic, and antiemetic properties .
Mode of Action
It is known that sulfonyl chlorides can undergo various reactions, including nucleophilic substitution and oxidation . The specific interactions of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride with its targets would depend on the specific physiological context and the nature of the target molecules.
Biochemical Pathways
Given the broad range of biological activities associated with sulfonyl chlorides, it is likely that this compound could interact with multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
Given the broad range of biological activities associated with sulfonyl chlorides, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the core structure of this compound, are known to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Pyrazoles, a class of bioactive compounds, have been reported to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities
Molecular Mechanism
Pyrazoles are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The process begins with the preparation of the substituted pyrazole, which is then treated with chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (–20 to 0°C) in a solvent such as chloroform to ensure the formation of the desired sulfonyl chloride without side reactions .
In an industrial setting, the production of sulfonyl chlorides, including this compound, follows similar principles but on a larger scale. The use of continuous flow reactors and advanced process control systems ensures high yields and purity of the final product .
Chemical Reactions Analysis
1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such processes depending on the substituents attached to the pyrazole ring.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, solvents such as acetonitrile, and catalysts like palladium for coupling reactions .
Scientific Research Applications
1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:
Similar Compounds: Examples include 1-methyl-1H-pyrazole-4-sulfonyl chloride and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Uniqueness: The presence of the 3-methylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other sulfonyl chlorides.
Properties
IUPAC Name |
1-(3-methylphenyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVFOQPTYUITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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